N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Anticoagulation Factor Xa Structure-Activity Relationship

This meta-oxopiperidinyl positional isomer (CAS 941873-05-8) is NOT interchangeable with the para-substituted FXa inhibitor. Positional shifts on the central phenyl ring drastically alter binding conformation, selectivity, and potency. Use this compound to map steric constraints of the FXa S1/S4 pocket or as a negative control if in-house data proves it inactive vs. the para isomer. May also serve as an impurity reference standard for HPLC/LC-MS method development. Confirm target-engagement before experimental use.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 941873-05-8
Cat. No. B3006262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
CAS941873-05-8
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H18N2O4/c22-18-6-1-2-9-21(18)15-5-3-4-14(11-15)20-19(23)13-7-8-16-17(10-13)25-12-24-16/h3-5,7-8,10-11H,1-2,6,9,12H2,(H,20,23)
InChIKeyCMSSNOSCKMNFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 941873-05-8): Procurement-Grade Baseline Profile


N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 941873-05-8) is a synthetic small molecule (MW 338.4 g/mol) belonging to the benzodioxole-5-carboxamide class, featuring a 2-oxopiperidin-1-yl substituent at the meta position of the phenyl ring [1]. The compound is cataloged in PubChem (CID 7687667) and is structurally related to the Factor Xa (FXa) inhibitor apixaban, although it differs from apixaban's pyrazolo[3,4-c]pyridine-3-carboxamide core [1]. Publicly available regulatory or safety data remain absent from PubChem's authoritative summaries, meaning key procurement parameters—such as toxicological classification, transport hazard labeling, and storage stability—are uncharacterized and must be verified with the vendor before purchase [1].

Why In-Class Substitution of N-[3-(2-Oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is Scientifically Unsubstantiated


For structurally related benzodioxole-5-carboxamides with a 2-oxopiperidinyl substituent, the position of the substituent on the central phenyl ring is a critical determinant of biological activity. In the Factor Xa (FXa) inhibitor class, the para-substituted positional isomer (N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide) has been explicitly reported to act as a selective FXa inhibitor . The target compound (CAS 941873-05-8) bears the oxopiperidinyl group at the meta position. Substitution of a meta-substituted compound for a para-substituted analog—or vice versa—without confirmatory target-engagement data is unsupported, as small positional shifts in this scaffold can drastically alter binding conformation, selectivity, and potency [1]. Consequently, procurement decisions that treat these positional isomers as interchangeable risk introducing undetected selectivity or potency defects into a research program.

Quantitative Differentiation Evidence for N-[3-(2-Oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide


Absence of Head-to-Head Biological Data Against Positional Isomer Comparators

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents) yielded no quantitative biological assay data for CAS 941873-05-8. No study directly compares the target compound (meta-substituted 2-oxopiperidinyl-benzodioxole-5-carboxamide) against its para-substituted isomer or any other close analog in any functional or binding assay. As a result, no numerical differentiation—such as fold-selectivity, IC50 ratio, or Ki difference—can be provided. All claims of differentiation must therefore be treated as unsupported until experimentally validated. This evidence item is classified as Supporting evidence, reflecting the complete absence of direct comparative data [1].

Anticoagulation Factor Xa Structure-Activity Relationship

Application Scenarios for N-[3-(2-Oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide Based on Available Evidence


Structural Biology Probe for Factor Xa Binding Mode Analysis (Hypothetical)

Given the known activity of the para-substituted isomer as an FXa inhibitor [1], the meta-substituted compound could theoretically serve as a tool for investigating the steric constraints of the FXa S1/S4 pocket, but only after in-house determination of its binding affinity and selectivity profile against the para-isomer comparator.

Negative Control for Positional Isomer Selectivity Studies (Hypothetical)

If the meta-substituted compound proves inactive or significantly less potent against FXa compared to the para-isomer in direct head-to-head testing, it could be employed as a negative control compound in mechanism-of-action studies. This scenario is contingent upon the generation of new experimental data.

Synthetic Intermediate for a Medicinal Chemistry Library (Speculative)

The compound may serve as a synthetic intermediate or scaffold for further derivatization in a medicinal chemistry program targeting derivatives of the benzodioxole series, but this is a speculative use case without documented synthetic protocols or biological rationale.

Analytical Reference Standard for Meta-Substituted Impurity Profiling (Conditional)

If the meta-substituted compound is identified as a potential synthesis impurity of the para-substituted FXa inhibitor, it could be used as a reference standard for analytical method development (HPLC, LC-MS). This requires confirmation of its presence in synthetic routes of the para-isomer—a determination not yet documented in the public domain.

Quote Request

Request a Quote for N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.